molecular formula C19H15N3O3S B3487829 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide

Cat. No.: B3487829
M. Wt: 365.4 g/mol
InChI Key: SJMXELCYFVWOTD-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide is a complex organic compound that features a unique structure combining a nicotinamide moiety with a thienyl and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide typically involves multi-step organic synthesis. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions to introduce the thienyl and nicotinamide groups.

    Preparation of 3,4-dimethoxyphenylacetonitrile: This intermediate can be synthesized by reacting 3,4-dimethoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride.

    Formation of the thienyl derivative: The 3,4-dimethoxyphenylacetonitrile is then reacted with thiophene-2-carboxylic acid under acidic conditions to form the thienyl derivative.

    Coupling with nicotinamide: Finally, the thienyl derivative is coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines or reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound could be used to study the effects of nicotinamide derivatives on cellular processes, including metabolism and DNA repair.

Mechanism of Action

The mechanism by which N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting a target enzyme or receptor, thereby modulating a biological pathway. The presence of the nicotinamide moiety suggests potential interactions with NAD+ dependent enzymes, influencing processes like cellular respiration and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog that is widely studied for its role in cellular metabolism.

    Thienyl derivatives: Compounds like thienylacetic acid, which share the thienyl group but lack the complex structure of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]nicotinamide.

    Dimethoxyphenyl derivatives: Compounds such as 3,4-dimethoxyphenylacetonitrile, which are intermediates in the synthesis of more complex molecules.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-16-6-5-12(8-17(16)25-2)15-11-26-19(14(15)9-20)22-18(23)13-4-3-7-21-10-13/h3-8,10-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMXELCYFVWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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